molecular formula C8H13ClO3 B14880517 1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14880517
M. Wt: 192.64 g/mol
InChI Key: HRVHXLYVFXJQSX-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a chloroethyl group and a trioxabicyclo[222]octane ring system

Preparation Methods

The synthesis of 1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloroethanol with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or acetonitrile . Industrial production methods may involve continuous flow processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trioxabicyclo[2.2.2]octane ring system provides structural stability and influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

1-(1-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C8H13ClO3/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h6H,3-5H2,1-2H3

InChI Key

HRVHXLYVFXJQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C12OCC(CO1)(CO2)C)Cl

Origin of Product

United States

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